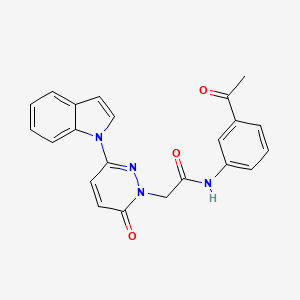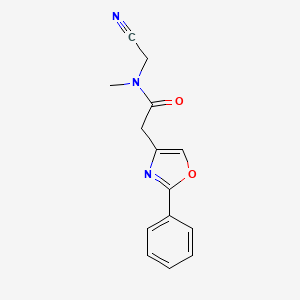![molecular formula C21H25N3O2 B3019556 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide CAS No. 2248936-82-3](/img/structure/B3019556.png)
1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide is a complex organic compound that features a carbazole moiety linked to a piperidine ring via a hydroxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide typically involves multiple steps, starting with the functionalization of the carbazole ring. One common approach is the alkylation of 9H-carbazole with an appropriate halohydroxypropyl derivative under basic conditions to form the intermediate 3-(9H-carbazol-9-yl)-2-hydroxypropyl compound. This intermediate is then reacted with 4-piperidinecarboxylic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the piperidinecarboxamide can be reduced to form secondary amines.
Substitution: The carbazole moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: Reagents like HNO3 (nitric acid) for nitration or Br2 (bromine) for bromination
Major Products:
- Oxidation of the hydroxypropyl chain yields ketones or aldehydes.
- Reduction of the carbonyl group yields secondary amines.
- Substitution on the carbazole ring yields various substituted carbazole derivatives .
Scientific Research Applications
1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation
Comparison with Similar Compounds
2-(9H-carbazol-9-yl)ethyl methacrylate: Another carbazole derivative used in polymer synthesis.
1,3-di(9H-carbazol-9-yl)benzene: Used in organic electronics for its excellent charge transport properties.
4,4′,4′′-tris(9H-carbazol-9-yl)triphenylamine: Known for its application in OLEDs
Uniqueness: 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide stands out due to its unique combination of a carbazole moiety and a piperidine ring, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, from medicinal chemistry to materials science .
Properties
IUPAC Name |
1-(3-carbazol-9-yl-2-hydroxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c22-21(26)15-9-11-23(12-10-15)13-16(25)14-24-19-7-3-1-5-17(19)18-6-2-4-8-20(18)24/h1-8,15-16,25H,9-14H2,(H2,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDSIYLDQUGKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B3019473.png)
![8-(4-Ethoxy-3-methoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B3019477.png)
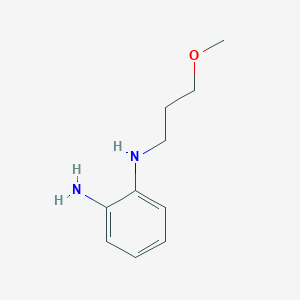
![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3019480.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019482.png)
![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B3019484.png)
![Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride](/img/structure/B3019486.png)
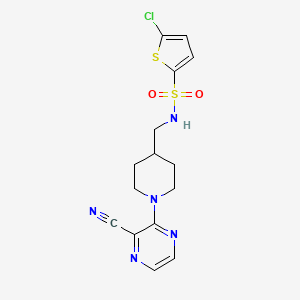

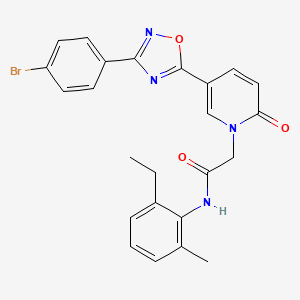
![N-[5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-benzamide](/img/structure/B3019492.png)
